molecular formula C10H9I2NO4 B12295455 (S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid

(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid

Katalognummer: B12295455
Molekulargewicht: 460.99 g/mol
InChI-Schlüssel: VHMVURRYXKQJID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is a compound of significant interest in various scientific fields. It is an endogenous metabolite and plays a crucial role in biochemical processes, particularly in the biosynthesis of thyroid hormones .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid typically involves the iodination of L-tyrosine. One efficient method is the solvent-free iodination of L-tyrosine using 2,4,6,8-tetraiodoglycoluril in the presence of a catalytic amount of acetic acid. This reaction occurs at room temperature and yields high purity diiodotyrosine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same iodination reaction but with optimized conditions to ensure consistency and efficiency in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of iodine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Electrophilic aromatic substitution using reagents like iodine and a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid involves its role as a precursor in the biosynthesis of thyroid hormones. It is iodinated to form diiodotyrosine, which then couples with other iodinated tyrosine residues to produce thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). These hormones regulate various physiological processes, including metabolism, growth, and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-3,5-Diiodotyrosine: A direct precursor in the synthesis of thyroid hormones.

    Monoiodotyrosine: Another iodinated derivative of tyrosine involved in thyroid hormone synthesis.

    Thyroxine (T4): A thyroid hormone produced from the coupling of diiodotyrosine residues.

    Triiodothyronine (T3): Another thyroid hormone formed from the coupling of monoiodotyrosine and diiodotyrosine residues.

Uniqueness

(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is unique due to its specific structure and role in thyroid hormone biosynthesis. Its diiodinated form allows it to participate directly in the formation of essential thyroid hormones, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C10H9I2NO4

Molekulargewicht

460.99 g/mol

IUPAC-Name

2-formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

InChI

InChI=1S/C10H9I2NO4/c11-6-1-5(2-7(12)9(6)15)3-8(10(16)17)13-4-14/h1-2,4,8,15H,3H2,(H,13,14)(H,16,17)

InChI-Schlüssel

VHMVURRYXKQJID-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.